![molecular formula C27H16F6O B12549193 3,3-Bis[3-(trifluoromethyl)phenyl]-3H-naphtho[2,1-b]pyran CAS No. 149743-83-9](/img/structure/B12549193.png)
3,3-Bis[3-(trifluoromethyl)phenyl]-3H-naphtho[2,1-b]pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Bis[3-(trifluoromethyl)phenyl]-3H-naphtho[2,1-b]pyran: is a complex organic compound known for its unique structural properties and significant applications in various scientific fields. This compound features a naphthopyran core substituted with trifluoromethyl groups, which imparts distinct chemical and physical characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis[3-(trifluoromethyl)phenyl]-3H-naphtho[2,1-b]pyran typically involves multi-step organic reactions. One common method includes the reaction of 3,5-bis(trifluoromethyl)acetophenone with appropriate reagents to form the desired naphthopyran structure . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. Safety considerations, such as handling of potentially explosive intermediates like trifluoromethylphenyl Grignard reagents, are crucial .
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Bis[3-(trifluoromethyl)phenyl]-3H-naphtho[2,1-b]pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced using suitable reducing agents to yield different derivatives.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, often requiring specific solvents and temperature control .
Major Products: The major products formed from these reactions include various substituted naphthopyran derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3,3-Bis[3-(trifluoromethyl)phenyl]-3H-naphtho[2,1-b]pyran is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in the development of new organic compounds .
Biology and Medicine: Its trifluoromethyl groups enhance the bioavailability and metabolic stability of pharmaceutical agents .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its chemical stability and resistance to harsh environmental conditions .
Mecanismo De Acción
The mechanism of action of 3,3-Bis[3-(trifluoromethyl)phenyl]-3H-naphtho[2,1-b]pyran involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to target proteins and enzymes, modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic effects .
Comparación Con Compuestos Similares
1,2-Bis(3-(trifluoromethyl)phenyl)diselane: This compound shares the trifluoromethylphenyl groups but differs in its core structure, leading to different chemical properties and applications.
(S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol: Another compound with similar substituents but a different core, used in various catalytic reactions.
Uniqueness: 3,3-Bis[3-(trifluoromethyl)phenyl]-3H-naphtho[2,1-b]pyran is unique due to its naphthopyran core, which imparts distinct chemical reactivity and stability. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
149743-83-9 |
|---|---|
Fórmula molecular |
C27H16F6O |
Peso molecular |
470.4 g/mol |
Nombre IUPAC |
3,3-bis[3-(trifluoromethyl)phenyl]benzo[f]chromene |
InChI |
InChI=1S/C27H16F6O/c28-26(29,30)20-8-3-6-18(15-20)25(19-7-4-9-21(16-19)27(31,32)33)14-13-23-22-10-2-1-5-17(22)11-12-24(23)34-25/h1-16H |
Clave InChI |
WUIAGTJYSCPKMJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C=CC(O3)(C4=CC(=CC=C4)C(F)(F)F)C5=CC(=CC=C5)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[(4-Methoxyphenyl)methoxy]ethyl}oxirane](/img/structure/B12549119.png)


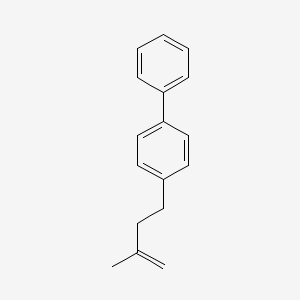
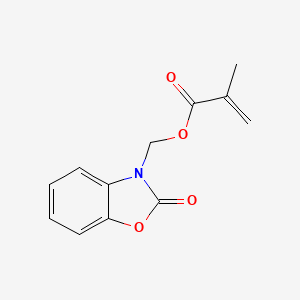
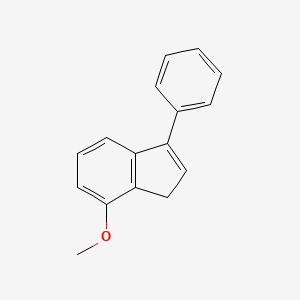
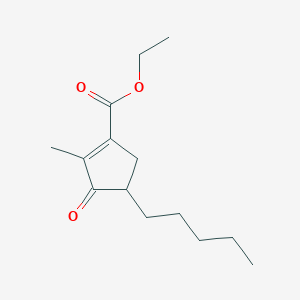
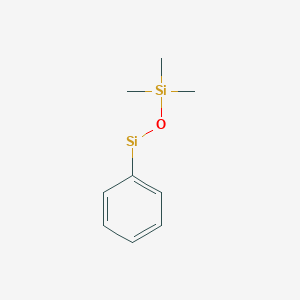
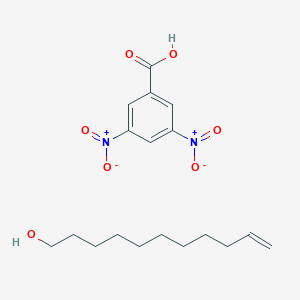
![2-Pyrimidinamine,4-[(5S)-2-(4-fluorophenyl)-6,7-dihydro-5-[[(4-methoxyphenyl)methoxy]methyl]-5H-pyrrolo[1,2-a]imidazol-3-yl]-N-propyl-](/img/structure/B12549194.png)
![7-(4-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B12549197.png)
![1-Propanol, 3-(hexylthio)-2-[(triphenylmethyl)amino]-, (S)-](/img/structure/B12549207.png)

![1-[(4-Amino-2,3,5,6-tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12549214.png)
